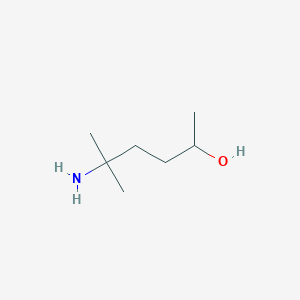![molecular formula C10H16O2 B14388883 Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate CAS No. 89353-67-3](/img/structure/B14388883.png)
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methylbicyclo[221]heptane-2-carboxylate is an organic compound with a unique bicyclic structure It is derived from norbornane, a bicyclic hydrocarbon, and features a carboxylate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate typically involves a Diels-Alder reaction. One common method is the reaction between 2-methylfuran and methyl-3-bromopropiolate, which yields a highly regioselective product . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the ester group into an alcohol.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols.
Applications De Recherche Scientifique
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical pathways. The bicyclic structure also imparts unique steric and electronic properties that influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
2-Methylbicyclo[2.2.1]heptane: Another derivative of norbornane with a methyl group at the 2-position.
Norbornene: An unsaturated derivative of norbornane with a double bond.
Uniqueness
Methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity compared to its hydrocarbon counterparts. This functional group allows for a wider range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
89353-67-3 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
methyl 4-methylbicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-10-4-3-7(5-10)8(6-10)9(11)12-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
SUAZDQVHOBOWQF-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C1)C(C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)
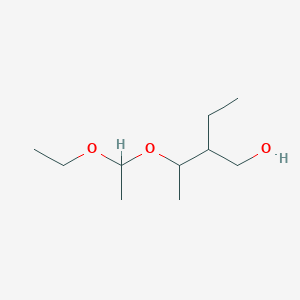

![N-{4-[(Hexyloxy)imino]-2-methylpentan-2-YL}prop-2-enamide](/img/structure/B14388831.png)
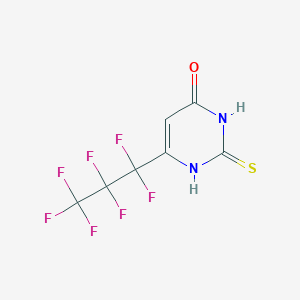
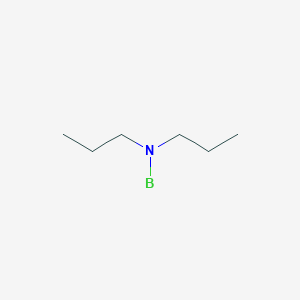

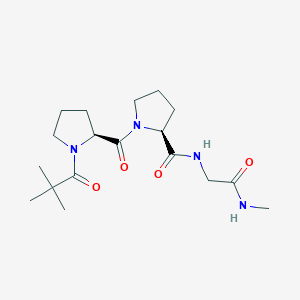
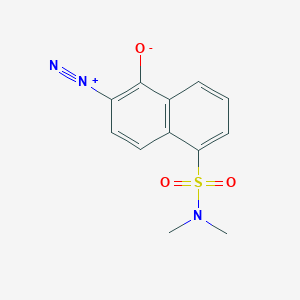
![4-Methyl-1-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14388862.png)
![Acetic acid;[5-(hydroxymethyl)furan-2-yl]methanol](/img/structure/B14388868.png)
![Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate](/img/structure/B14388884.png)

